molecular formula C25H21NO5 B12171057 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12171057
M. Wt: 415.4 g/mol
InChI Key: FTZMOZCDVJZZSN-HMMYKYKNSA-N
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Description

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to various substituted chalcones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of various enzymes and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-methoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
  • (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one

Uniqueness

Compared to similar compounds, (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one stands out due to its unique combination of functional groups and structural features. The presence of the benzoxazole moiety and multiple methoxy groups enhances its potential biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H21NO5/c1-28-18-10-8-16(9-11-18)24(27)20(25-26-21-6-4-5-7-23(21)31-25)15-17-14-19(29-2)12-13-22(17)30-3/h4-15H,1-3H3/b20-15+

InChI Key

FTZMOZCDVJZZSN-HMMYKYKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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